Cas no 4163-59-1 (1,2,3,4,6-pentaacetate-α-D-Galactopyranose)
1,2,3,4,6-pentaacetate-α-D-Galactopyranose Chemical and Physical Properties
Names and Identifiers
-
- a-D-Galactopyranose,1,2,3,4,6-pentaacetate
- 1,2,3,4,6-Penta-O-acetyl-a-D-galactopyranose
- 1,2,3,4,6-PENTA-O-ACETYL-ALPHA-D-GALACTOPYRANOSE
- alpha-D-Galactose pentaacetate
- alpha-D-Galactose-pentaacetate
- α-D-Galactose pentaacetate
- 1,2,3,4,6-PENTA-O-ACETYL-A-D-GALACOPYRANOSE
- ALPHA-D-(+)-GALACTOSE PENTAACETATE
- beta-D-glucosepentaacetate
- α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
- alpha-D-Galactopyranose pentaacetate
- 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactose
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl acetate
- Penta-O-acetyl-alpha-D-galactopyranose
- a-D-Galactopyranose
- alpha-D-galactose penta-acetate
- alpha-D-galactose 1,2,3,4,6-pentaacetate
- 1,2,3,4,6-Penta-O-acetylhexopyranose #
- alpha-D-Galactopyranose, 1,2,3,4,6-pentaacetate
- LPTITAGPBXDDGR-CWVYHPPDSA-N
- penta-O-acetyl-alpha-D-galactose
- CS-0168509
- MFCD00064081
- .alpha.-d-Galactose pentaacetate
- Epitope ID:156989
- DTXSID601263372
- CHEBI:63145
- (2R,3R,4S,5S,6R)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- [(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
- Galactose, alpha,d-,pentaacetate
- AS-58954
- [(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate
- SCHEMBL1171474
- 4163-59-1
- C16H22O11
- A825611
- a-D-Galactosepentaacetate
- AKOS015919456
- Q27132421
- a-D-Galactose pentaacetate
- pentaacetyl-alpha-D-galactose
- E76647
- 1,2,3,4,6-pentaacetyl-alpha-D-galactose
- alpha-D-Galactopyranosepentaacetate
- ?-D-Galactose Pentaacetate
- DB-050784
- 1,2,3,4,6-Pentaacetatealpha-D-galactopyranose
- 1,2,3,4,6-pentaacetate-α-D-Galactopyranose
-
- MDL: MFCD00064081
- Inchi: 1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1
- InChI Key: LPTITAGPBXDDGR-CWVYHPPDSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 390.11616
- Monoisotopic Mass: 390.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 27
- Rotatable Bond Count: 11
- Complexity: 599
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 141A^2
Experimental Properties
- Color/Form: Uncertain
- Density: 1.30
- Melting Point: 95-96 ºC
- Boiling Point: 435 ºC
- Flash Point: 188 ºC
- Refractive Index: 1.482
- Solubility: Soluble in methanol at approximately 50mg/ml
- PSA: 140.73
- LogP: -0.36740
- Solubility: Uncertain
1,2,3,4,6-pentaacetate-α-D-Galactopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM282936-500g |
a-D-Galactose pentaacetate |
4163-59-1 | 95% | 500g |
$428 | 2021-06-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D913365-5g |
alpha-D-Galactopyranosepentaacetate |
4163-59-1 | 98% | 5g |
¥320.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D913365-100g |
alpha-D-Galactopyranosepentaacetate |
4163-59-1 | 98% | 100g |
¥1,980.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D913365-500g |
alpha-D-Galactopyranosepentaacetate |
4163-59-1 | 98% | 500g |
¥4,980.00 | 2022-01-14 | |
| abcr | AB176078-5 g |
1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose; . |
4163-59-1 | 5 g |
€65.40 | 2023-07-20 | ||
| abcr | AB176078-25 g |
1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose; . |
4163-59-1 | 25 g |
€93.30 | 2023-07-20 | ||
| abcr | AB176078-50 g |
1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose |
4163-59-1 | 50g |
€119.30 | 2021-09-16 | ||
| Chemenu | CM282936-500g |
a-D-Galactose pentaacetate |
4163-59-1 | 95% | 500g |
$*** | 2023-03-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA407-5g |
1,2,3,4,6-pentaacetate-α-D-Galactopyranose |
4163-59-1 | 95+% | 5g |
¥121.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA407-20g |
1,2,3,4,6-pentaacetate-α-D-Galactopyranose |
4163-59-1 | 95+% | 20g |
¥319.0 | 2022-09-28 |
1,2,3,4,6-pentaacetate-α-D-Galactopyranose Suppliers
1,2,3,4,6-pentaacetate-α-D-Galactopyranose Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1,2,3,4,6-pentaacetate-α-D-Galactopyranose
1,2,3,4,6-Pentaacetate-α-D-Galactopyranose (CAS No. 4163-59-1): A Comprehensive Overview
The compound 1,2,3,4,6-pentaacetate-α-D-galactopyranose, identified by the CAS registry number CAS No. 4163-59-1, is a derivative of α-D-galactopyranose with five acetyl groups attached at the 1-, 2-, 3-, 4-, and 6-positions of the sugar ring. This structure makes it a highly substituted acetylated sugar derivative with unique chemical and physical properties. The compound is of significant interest in various fields of chemistry and biology due to its potential applications in drug design, food additives, and materials science.
The synthesis of 1,2,3,4,6-pentaacetate-α-D-galactopyranose typically involves the acetylation of α-D-galactopyranose using acetylating agents such as acetic anhydride under controlled conditions. The reaction is carefully monitored to ensure the selective acetylation at the desired positions while maintaining the stereochemistry of the sugar ring. Recent advancements in catalytic methods have enabled more efficient and selective synthesis of this compound.
In terms of applications, 1,2,3,4,6-pentaacetate-α-D-galactopyranose has been explored for its role in glycosylation reactions. Glycosylation is a critical process in biochemistry that involves the attachment of sugar molecules to proteins or other biomolecules to regulate their function and stability. The highly substituted nature of this compound makes it a valuable tool in studying glycosylation mechanisms and designing novel glycosylated drugs.
Recent studies have highlighted the potential of CAS No. 4163-59-1 in the development of antiviral agents. Researchers have found that certain derivatives of this compound can inhibit viral entry into host cells by targeting specific glycoproteins on the viral surface. This discovery opens new avenues for the design of antiviral therapeutics with improved efficacy and reduced toxicity.
Beyond its biomedical applications, 1,2,3,4,6-pentaacetate-α-D-galactopyranose has also been investigated for its role in food science and technology. The compound exhibits interesting rheological properties when incorporated into food matrices due to its ability to form hydrogen bonds with water molecules. This property makes it a promising candidate for developing functional food ingredients with enhanced texture and stability.
In conclusion, CAS No. 4163-59-1, or 1,2,3,4,6-pentaacetate-alpha-D-galactopyranose, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional properties make it an invaluable tool for researchers working in fields ranging from medicinal chemistry to food science.
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